
Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C15H14ClN3O2 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a benzyl group, a chloropyrimidine moiety, and a cyclopropylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .
Medicine: It is explored for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate
- Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate
Comparison: Compared to its analogs, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The differences in halogen substitution (chlorine, bromine, fluorine) can lead to variations in the compound’s chemical and pharmacological properties .
Propriétés
Formule moléculaire |
C15H14ClN3O2 |
|---|---|
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20) |
Clé InChI |
UXIIQASRDGKQGL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


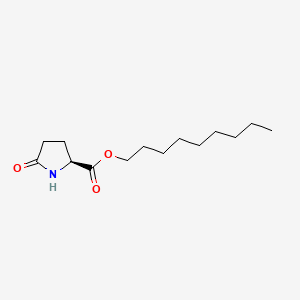
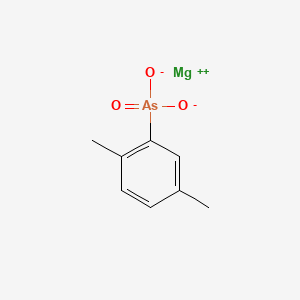
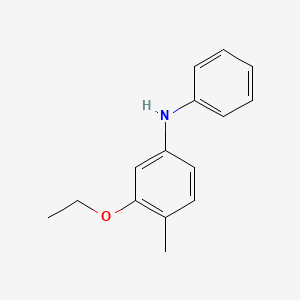
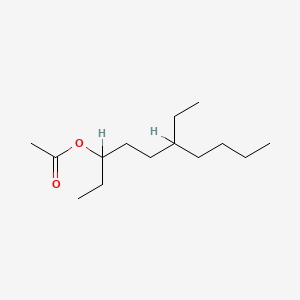
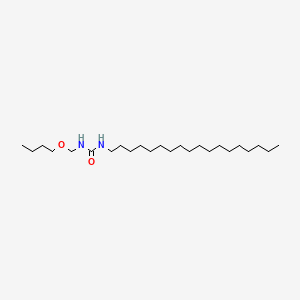

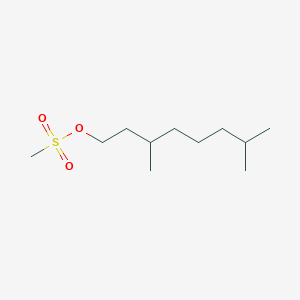
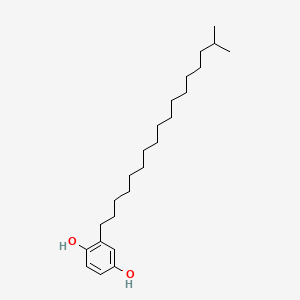
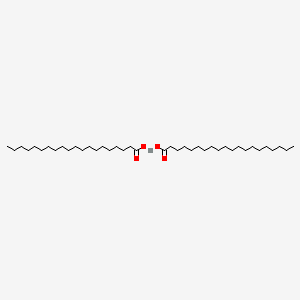
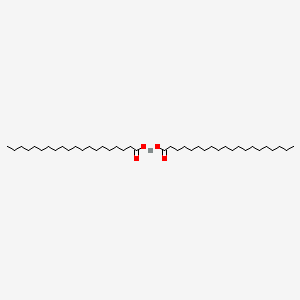
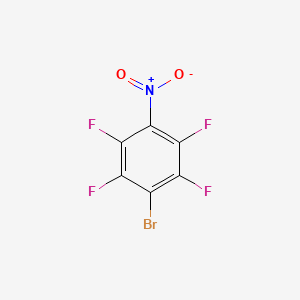
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
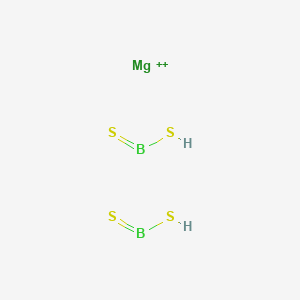
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)
